molecular formula C11H17NO2 B2875035 Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate CAS No. 21837-08-1

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate

Cat. No.: B2875035
CAS No.: 21837-08-1
M. Wt: 195.262
InChI Key: GHXIBYUAHRXRCM-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate (CID 137699059) is a piperidine derivative characterized by a propynyl substituent at the 4-position of the piperidine ring and an ethyl ester group at the same carbon. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. Key structural features include:

  • SMILES: CCOC(=O)C1(CCNCC1)CC#C
  • InChIKey: GHXIBYUAHRXRCM-UHFFFAOYSA-N Predicted collision cross-section (CCS) values for its adducts range from 137.7 Ų ([M-H]⁻) to 154.9 Ų ([M+Na]+), suggesting moderate polarity . No literature or patent data are currently available, indicating its novelty in pharmacological or synthetic applications .

Properties

IUPAC Name

ethyl 4-prop-2-ynylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11/h1,12H,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXIBYUAHRXRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21837-08-1
Record name ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Methodological Frameworks

Alkylation of Piperidine-4-Carboxylate Derivatives

The most widely documented approach involves alkylation of ethyl piperidine-4-carboxylate or its protected analogues with propargyl bromide. This method aligns with procedures for synthesizing structurally related dual MAO-B/hBChE inhibitors, where propargyl groups are introduced to enhance pharmacokinetic properties.

Procedure :

  • Starting Material : Ethyl piperidine-4-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Base Addition : Sodium hydride (1.2 equiv.) is added at 0°C to deprotonate the piperidine nitrogen.
  • Alkylation : Propargyl bromide (1.1 equiv.) is introduced dropwise, followed by stirring at room temperature for 12–24 hours.
  • Workup : The reaction is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography (yield: 60–75%).

Key Considerations :

  • Steric hindrance at the 4-position necessitates prolonged reaction times.
  • Overalkylation is mitigated by maintaining a 1:1 molar ratio of propargyl bromide to piperidine.
Table 1: Representative Alkylation Conditions
Parameter Value Source
Solvent THF
Temperature 0°C → RT
Base NaH
Reaction Time 12–24 hours
Yield 60–75%

Reductive Amination and Esterification

Alternative routes begin with reductive amination of 4-oxopiperidine derivatives. For example, 4-piperidone is condensed with propargylamine under acidic conditions, followed by esterification with ethanol.

Procedure :

  • Condensation : 4-Piperidone (1.0 equiv.) reacts with propargylamine (1.2 equiv.) in methanol with glacial acetic acid (0.5 equiv.) at 50°C for 6 hours.
  • Reduction : Sodium cyanoborohydride (1.5 equiv.) is added to reduce the imine intermediate.
  • Esterification : The resulting amine is treated with ethyl chloroformate (1.1 equiv.) in the presence of triethylamine (2.0 equiv.) in dichloromethane.

Analytical Validation :

  • 1H-NMR (400 MHz, CDCl3): δ 4.12 (q, J = 7.1 Hz, 2H, COOCH2CH3), 3.28 (d, J = 2.4 Hz, 2H, CH2C≡CH), 2.22 (t, J = 2.4 Hz, 1H, C≡CH).
  • HPLC Purity : >95% (C18 column, acetonitrile/water gradient).

Intermediate Synthesis and Functionalization

tert-Butyl Protected Intermediates

Boc-protected intermediates are frequently employed to prevent side reactions during alkylation. For instance, tert-butyl 4-formylpiperidine-1-carboxylate undergoes Wittig reactions with propargyl-containing ylides before deprotection and esterification.

Example Protocol :

  • Wittig Reaction : tert-Butyl 4-formylpiperidine-1-carboxylate reacts with (propargyl)triphenylphosphonium bromide in THF with NaHMDS as base.
  • Hydrogenation : The resulting alkene is hydrogenated over Pd/C to saturate the double bond.
  • Deprotection : Trifluoroacetic acid removes the Boc group, exposing the secondary amine for subsequent esterification.

Scalability and Industrial Considerations

Catalytic Hydrogenation

Large-scale syntheses prioritize catalytic hydrogenation for cost efficiency. For example, unsaturated intermediates derived from Wittig reactions are hydrogenated at 50 psi H2 using 10% Pd/C, achieving >90% conversion.

Table 2: Hydrogenation Optimization
Parameter Optimal Value Source
Catalyst Loading 5 wt% Pd/C
Pressure 50 psi H2
Temperature 25°C
Solvent Ethanol

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 2110 cm⁻¹ (C≡C stretch), 1725 cm⁻¹ (ester C=O).
  • 13C-NMR (100 MHz, CDCl3): δ 170.2 (COOEt), 79.3 (C≡C), 52.6 (piperidine C4).

Chromatographic Purity

  • HPLC : Retention time = 6.13 min (C18, 70:30 acetonitrile/water).
  • TLC : Rf = 0.24 (CH2Cl2/MeOH 20:1).

Challenges and Mitigation Strategies

Byproduct Formation

Overalkylation at the piperidine nitrogen generates quaternary ammonium salts, detectable via LC-MS. This is minimized by:

  • Using bulky bases (e.g., LDA) to selectively deprotonate the 4-position.
  • Employing propargyl mesylate instead of bromide for milder reactivity.

Purification Difficulties

The compound’s polarity necessitates reverse-phase chromatography for high-purity isolation (>99%). Industrial batches employ recrystallization from ethyl acetate/hexane (1:3).

Chemical Reactions Analysis

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate Propynyl (4), Ethyl ester (4) C₁₁H₁₇NO₂ 195.26 Novel compound; predicted CCS: 145.8 Ų ([M+H]+)
Ethyl 1-benzylpiperidine-4-carboxylate Benzyl (1), Ethyl ester (4) C₁₅H₂₁NO₂ 247.34 Intermediate in synthesizing cholinesterase inhibitors
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate Sulfamoylbenzoyl (1), Ethyl ester (4) C₁₅H₁₉N₂O₅S 339.39 Precursor for carbonic anhydrase inhibitors
Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate 4-Cyanopyridyl (1), Ethyl ester (4) C₁₄H₁₇N₃O₂ 259.31 Potential kinase modulator; 97% purity
Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate Propynyl (4), Methyl ester (4) C₁₀H₁₅NO₂ 181.23 Higher polarity than ethyl analog; discontinued

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., sulfamoylbenzoyl in ) enhance hydrogen-bonding capacity, improving target binding in enzyme inhibition. Ester Group: Methyl esters () exhibit higher metabolic lability compared to ethyl esters.

Biological Activity

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and its mechanism of action.

Chemical Structure and Properties

The compound features a piperidine ring with an ethyl ester group and a prop-2-yn-1-yl substituent. Its molecular formula is C13H17NC_{13}H_{17}N with a molecular weight of approximately 203.28 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effectiveness of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli10 µg/mL

These results suggest that the compound may serve as a candidate for further development as an antimicrobial agent, potentially through mechanisms involving enzyme inhibition and disruption of cellular processes .

Enzyme Inhibition

This compound has been explored for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs). The compound exhibits selective inhibition, which is critical for therapeutic applications in neurodegenerative diseases.

The proposed mechanism involves the binding of the compound to the active site of MAOs, thereby inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .

Case Studies and Research Findings

  • Study on MAO Inhibition : A study conducted on similar piperidine derivatives demonstrated that modifications in the structure led to varying degrees of MAO-A and MAO-B inhibition. Ethyl 4-(prop-2-yn-1-yloxy) derivatives were shown to selectively inhibit MAO-B, suggesting that structural variations significantly impact biological activity .
  • Antimicrobial Studies : Another investigation into the antimicrobial properties revealed that compounds with similar piperidine structures exhibited significant activity against resistant bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .

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